molecular formula C10H10ClF2IO B14057610 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene

Cat. No.: B14057610
M. Wt: 346.54 g/mol
InChI Key: XRQACWAZEFZRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the iodine atom plays a crucial role in the compound’s behavior and interactions .

Properties

Molecular Formula

C10H10ClF2IO

Molecular Weight

346.54 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-9(8(14)6-7)15-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

XRQACWAZEFZRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)I)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.